Comparative Lipophilicity (XLogP3) of 3'-Chloro-5'-(trifluoromethoxy)acetophenone
The lipophilicity of 3'-Chloro-5'-(trifluoromethoxy)acetophenone, as measured by its XLogP3 value of 3.4, is intermediate between that of its 4'-trifluoromethoxy positional isomer and its non-fluorinated 3'-chloro analog [1]. This property influences membrane permeability and bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3'-Chloro-4'-(trifluoromethoxy)acetophenone (3.44) and 3'-Chloroacetophenone (2.5) |
| Quantified Difference | XLogP3 is 0.04 units lower than the 4'-isomer and 0.9 units higher than the non-fluorinated analog. |
| Conditions | Calculated by XLogP3 3.0 (PubChem release 2025.04.14) and Chemsrc database. |
Why This Matters
This quantifiable difference in lipophilicity can be a decisive factor when optimizing a lead compound's ADME properties, making this specific isomer the preferred choice for achieving a precise lipophilicity target.
- [1] PubChem. 3'-Chloro-5'-(trifluoromethoxy)acetophenone. Computed Properties. XLogP3-AA: 3.4. View Source
